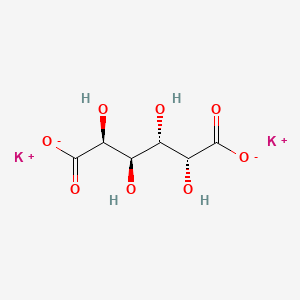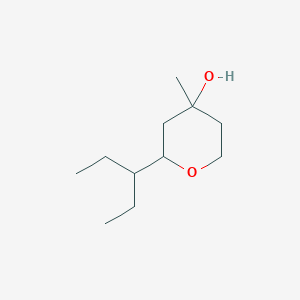
2H-Pyran-4-OL, 2-(1-ethylpropyl)tetrahydro-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-4-OL, 2-(1-ethylpropyl)tetrahydro-4-methyl- is an organic compound with the molecular formula C11H22O2. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is known for its applications in various industries, particularly in the field of fragrances and cosmetics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2H-Pyran-4-OL, 2-(1-ethylpropyl)tetrahydro-4-methyl- can be synthesized through the hydrogenation of 2,5-dihydropyran. The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under mild conditions .
Industrial Production Methods
In industrial settings, the compound is often produced by hydrogenating 2,5-dihydropyran in the presence of a suitable catalyst. The process is carried out in a hydrogenation reactor, where the reaction conditions are carefully controlled to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran-4-OL, 2-(1-ethylpropyl)tetrahydro-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols .
Applications De Recherche Scientifique
2H-Pyran-4-OL, 2-(1-ethylpropyl)tetrahydro-4-methyl- has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the fragrance and cosmetic industries due to its pleasant odor and stability .
Mécanisme D'action
The mechanism by which 2H-Pyran-4-OL, 2-(1-ethylpropyl)tetrahydro-4-methyl- exerts its effects involves interactions with various molecular targets. These interactions can influence biochemical pathways and cellular processes. For example, the compound may act as a ligand for specific receptors or enzymes, modulating their activity and leading to downstream effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydro-2H-pyran-4-ol: A similar compound with a different alkyl substituent.
2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-: Another derivative with a different alkyl group
Uniqueness
2H-Pyran-4-OL, 2-(1-ethylpropyl)tetrahydro-4-methyl- is unique due to its specific alkyl substituents, which confer distinct chemical and physical properties. These properties make it particularly suitable for use in fragrances and cosmetics, where stability and odor are crucial .
Propriétés
Numéro CAS |
1099648-69-7 |
|---|---|
Formule moléculaire |
C11H22O2 |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
4-methyl-2-pentan-3-yloxan-4-ol |
InChI |
InChI=1S/C11H22O2/c1-4-9(5-2)10-8-11(3,12)6-7-13-10/h9-10,12H,4-8H2,1-3H3 |
Clé InChI |
SGDHXQQFXPKEGL-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C1CC(CCO1)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


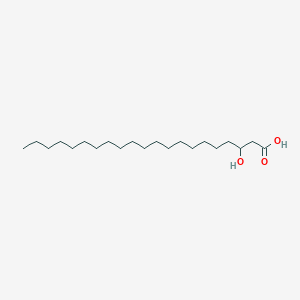

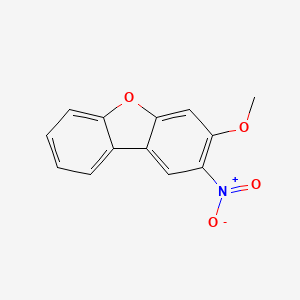
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,10,11-tetrahydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12652954.png)


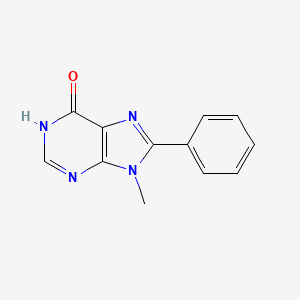
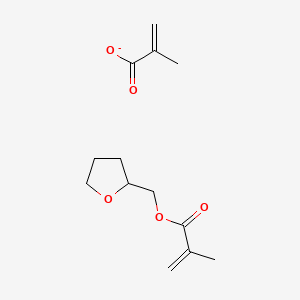
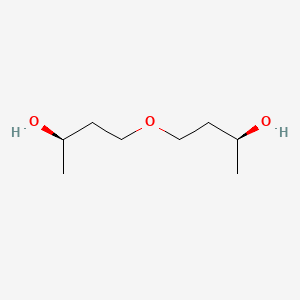
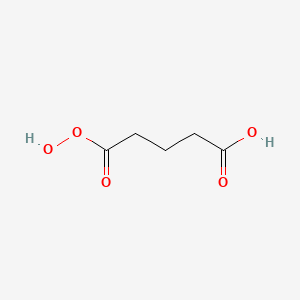

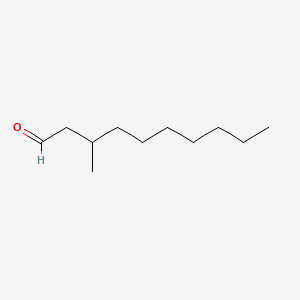
![(6R,7R)-3-[[7-[3-aminopropyl(carbamimidoyl)amino]-2,3-dihydroimidazo[1,2-b]pyrazol-5-yl]methyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12653012.png)
